Kansosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

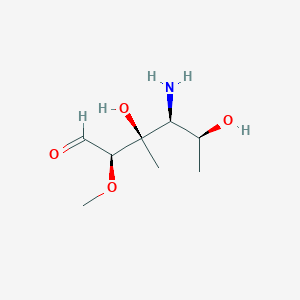

Kansosamine is an amino sugar and a trideoxyhexose derivative.

Wissenschaftliche Forschungsanwendungen

1. Application in Cerebral Ischemia

Kansosamine has been studied in the context of cerebral ischemia, particularly following the rupture of intracranial aneurysms. Research indicates that kansosamine, in combination with other compounds like reserpine and kanamycin, may reduce the incidence of cerebral vascular ischemic complications and death following such events (Zervas et al., 1979).

2. Role in Polyamine Metabolism

Kansosamine plays a role in polyamine metabolism, which has implications in various areas of clinical medicine. The understanding of polyamine metabolism, including kansosamine, is crucial for developing treatments for human malignancies and possibly hyperproliferative skin diseases (Jänne et al., 1983).

3. Chemical Synthesis for Research

The chemical synthesis of kansosamine, along with other branched-chain sugars like sibirosamine and vinelose, from a common precursor is a significant area of research. This synthesis process is important for the development of various biochemical applications (Giuliano & Kasperowicz, 1988).

4. Potential in Antidepressant Therapy

There is emerging evidence from studies on Kampo medicine, specifically kososan, which may contain kansosamine, that suggests its effectiveness in treating depressive mood. This traditional Japanese herbal medicine has shown potential in alleviating social avoidance and depression-like behaviors, possibly by modulating neuroinflammation and neurogenesis (Ito et al., 2017).

Eigenschaften

Produktname |

Kansosamine |

|---|---|

Molekularformel |

C8H17NO4 |

Molekulargewicht |

191.22 g/mol |

IUPAC-Name |

(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal |

InChI |

InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1 |

InChI-Schlüssel |

VYVWNADPXPVZPS-XAMCCFCMSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O |

SMILES |

CC(C(C(C)(C(C=O)OC)O)N)O |

Kanonische SMILES |

CC(C(C(C)(C(C=O)OC)O)N)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)

![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)